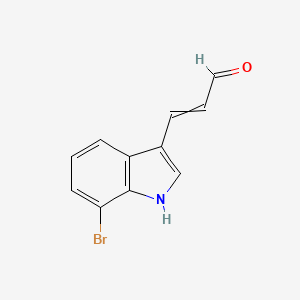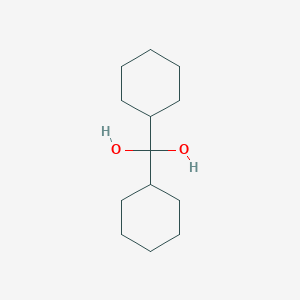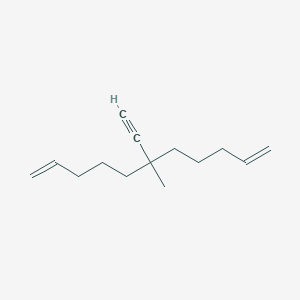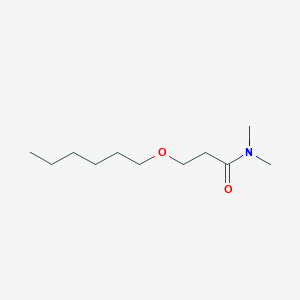![molecular formula C15H11Br2NO B14202024 3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-56-6](/img/structure/B14202024.png)
3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the class of bromodiphenyl ethers These compounds contain two benzene groups linked via an ether bond, with at least one ring substituted with a bromo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile typically involves the bromination of appropriate precursor compounds. One common method is the dibromination of alkenes, alkynes, or aromatic rings using reagents such as 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in the presence of a catalyst like 2,2’-azobis(isobutyronitrile) . The reaction conditions are generally mild, and the reactions proceed at room temperature with good yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The use of solid brominating reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling compared to elemental bromine .
化学反応の分析
Types of Reactions
3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo groups to hydrogen or other substituents.
Substitution: The bromo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
科学的研究の応用
3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromo groups and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the dimethyl and carbonitrile groups .
1,3-Dibromo-5,5-dimethylhydantoin: Contains bromine and dimethyl groups but has a different core structure .
3,3’,5,5’-Tetrabromo-1,1’-biphenyl: Similar biphenyl structure with additional bromine substitutions .
Uniqueness
3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is unique due to its specific combination of bromine, hydroxyl, dimethyl, and carbonitrile groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
917839-56-6 |
|---|---|
分子式 |
C15H11Br2NO |
分子量 |
381.06 g/mol |
IUPAC名 |
2-(3,5-dibromo-4-hydroxyphenyl)-4,5-dimethylbenzonitrile |
InChI |
InChI=1S/C15H11Br2NO/c1-8-3-11(7-18)12(4-9(8)2)10-5-13(16)15(19)14(17)6-10/h3-6,19H,1-2H3 |
InChIキー |
ZXINDIZOBHOYQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)C2=CC(=C(C(=C2)Br)O)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)


![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)

![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)



![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)

![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)
